Buddlejasaponin Ivb
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Overview
Description
Buddlejasaponin IVb is a triterpene saponin isolated from the plant Clinopodium chinense (Benth.) O. Kuntze. It is known for its hemostatic properties, which help in shortening thrombin time. The compound has a molecular formula of C48H78O18 and a molecular weight of 943.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Buddlejasaponin IVb is typically isolated from natural sources rather than synthesized chemically. The extraction process involves drying the plant material, macerating it, and repeatedly extracting with methanol. The extract is then partitioned in various solvents, and the chemical constituents are separated by normal or reversed-phase flash chromatography .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques as described above. The process is scaled up to handle larger quantities of plant material, ensuring consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Buddlejasaponin IVb undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out to modify the compound for specific applications or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Buddlejasaponin IVb has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpene saponins and their chemical properties.
Mechanism of Action
Buddlejasaponin IVb exerts its effects by targeting iron regulatory protein 2 (IRP2) and modulating iron transport-related proteins. This mechanism helps in suppressing iron overload-mediated ferroptosis of dopaminergic neurons, which is crucial in the treatment of Parkinson’s disease. The compound also exhibits antioxidative and anti-inflammatory properties, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Tomatidine: Another triterpene saponin with similar antioxidative and anti-inflammatory properties.
Epigallocatechin-3-gallate: A flavonoid known for its antioxidative effects.
Pneumocandin B0: An antifungal cyclic lipopeptide with potential antiviral properties.
Uniqueness: Buddlejasaponin IVb stands out due to its specific mechanism of action involving IRP2 and its potential in treating neurodegenerative diseases like Parkinson’s disease. Its combination of antioxidative, anti-inflammatory, and neuroprotective activities makes it a unique and valuable compound in scientific research .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O18/c1-22-31(54)38(65-40-36(59)34(57)32(55)25(18-49)62-40)39(66-41-37(60)35(58)33(56)26(19-50)63-41)42(61-22)64-30-11-12-44(4)27(45(30,5)20-51)10-13-46(6)28(44)9-8-23-24-16-43(2,3)14-15-48(24,21-52)29(53)17-47(23,46)7/h8-9,22,25-42,49-60H,10-21H2,1-7H3/t22-,25-,26-,27-,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39-,40+,41+,42+,44+,45+,46-,47-,48-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSXBHMYYCPTHP-QZXFRBLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@H](C[C@]54C)O)CO)(C)C)C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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